2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose
Overview
Description
2,3,4,6-Tetra-O-benzoyl-a-D-glucopyranose is a derivative of D-glucopyranose . It is a useful chiral building block used in the synthetic preparation of saponins and glycosides . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of this compound involves the deacetylation of glucose, galactose, and mannose pentaacetates . It has been used successfully as an intermediate for glucosylation couplings, where it was converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .Molecular Structure Analysis
The molecular formula of this compound is C34H28O10 . It has an average mass of 596.580 Da and a monoisotopic mass of 596.168274 Da .Chemical Reactions Analysis
This compound is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . The storage temperature is -20°C .Scientific Research Applications
Crystal Structure Analysis
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose has been studied for its crystal structures to understand the effects of O-benzoylation on bond lengths, angles, and torsion angles in saccharides. These studies compare the structure with simpler saccharide models to evaluate the impact of O-benzoylation, which is found to exert minimal effect on exo- and endocyclic C-C and endocyclic C-O bond lengths, but it lengthens exocyclic C-O bonds involved in O-benzoylation. The findings align with solution NMR studies of saccharides, providing insights into saccharide chemistry and structure (Turney et al., 2019).
Synthesis of Sugar Derivatives
Research on 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose focuses on its role in the synthesis of various sugar derivatives. It's used in the preparation of 1-S-(or Se)-dimethylstibino-derivatives of 1-thio- and 1-seleno-β-D-glucopyranose, contributing to a better understanding of the spectral properties and reactions of these compounds (Baimbridge et al., 1975). Additionally, it serves as a starting material in the first direct method for C-glucopyranosyl derivatization, leading to derivatives of α-configuration and corresponding β-anomers when reacted with different nucleophiles (Allevi et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-RZDXDWDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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